

Navigating the Chemical Landscape of C9H8BrClO: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-Bromo-3'-chloropropiophenone*

Cat. No.: *B015139*

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A comprehensive analysis of the synthesis, characterization, and biological implications of key C9H8BrClO isomers, providing researchers, scientists, and drug development professionals with a foundational resource for further investigation.

The molecular formula C9H8BrClO represents a group of halogenated propiophenone derivatives that serve as versatile intermediates in organic synthesis, most notably in the pharmaceutical industry. This technical guide offers an in-depth exploration of the most prominent isomers, with a primary focus on **2-Bromo-3'-chloropropiophenone**, a key starting material in the synthesis of the antidepressant bupropion. This document provides a consolidated overview of their chemical properties, detailed synthetic protocols, comprehensive spectroscopic data, and insights into their biological activities, including a notable genotoxic profile.

Physicochemical Properties of C9H8BrClO Isomers

The isomers of C9H8BrClO are typically crystalline solids or oils at room temperature, with their physical properties influenced by the substitution pattern of the halogen atoms on the aromatic ring and the position of the bromine atom on the propiophenone side chain. These compounds are generally soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane. [1][2][3] Below is a summary of the key physicochemical data for the most common isomers.

Property	2-Bromo-3'-chloropropiophenone	2-Bromo-1-(4-chlorophenyl)propan-1-one
IUPAC Name	2-bromo-1-(3-chlorophenyl)propan-1-one ^[4] ^[5]	2-bromo-1-(4-chlorophenyl)propan-1-one ^[6]
CAS Number	34911-51-8 ^[4] ^[5]	877-37-2 ^[6]
Molecular Weight	247.52 g/mol ^[2]	247.51 g/mol ^[6]
Appearance	Yellow to brown colored liquid or pale yellow solid ^[1] ^[7]	White to off-white crystalline solid
Boiling Point	148-148.5 °C at 9 Torr ^[2]	Not readily available
Density	1.532 g/cm ³ ^[2]	Not readily available
Solubility	Soluble in acetonitrile, chloroform, dichloromethane, ethyl acetate ^[2] ^[3]	Soluble in common organic solvents

Synthesis and Experimental Protocols

The most common synthetic route to C₉H₈BrClO isomers is the α -bromination of the corresponding chloropropiophenone precursor.^[8] This electrophilic substitution reaction can be achieved using various brominating agents, with bromine (Br₂) and N-bromosuccinimide (NBS) being the most frequently employed. The choice of reagents and reaction conditions can influence the yield and purity of the final product.

General Experimental Protocol for the Synthesis of 2-Bromo-3'-chloropropiophenone

This protocol describes a common method for the synthesis of **2-Bromo-3'-chloropropiophenone** from 3'-chloropropiophenone.

Materials:

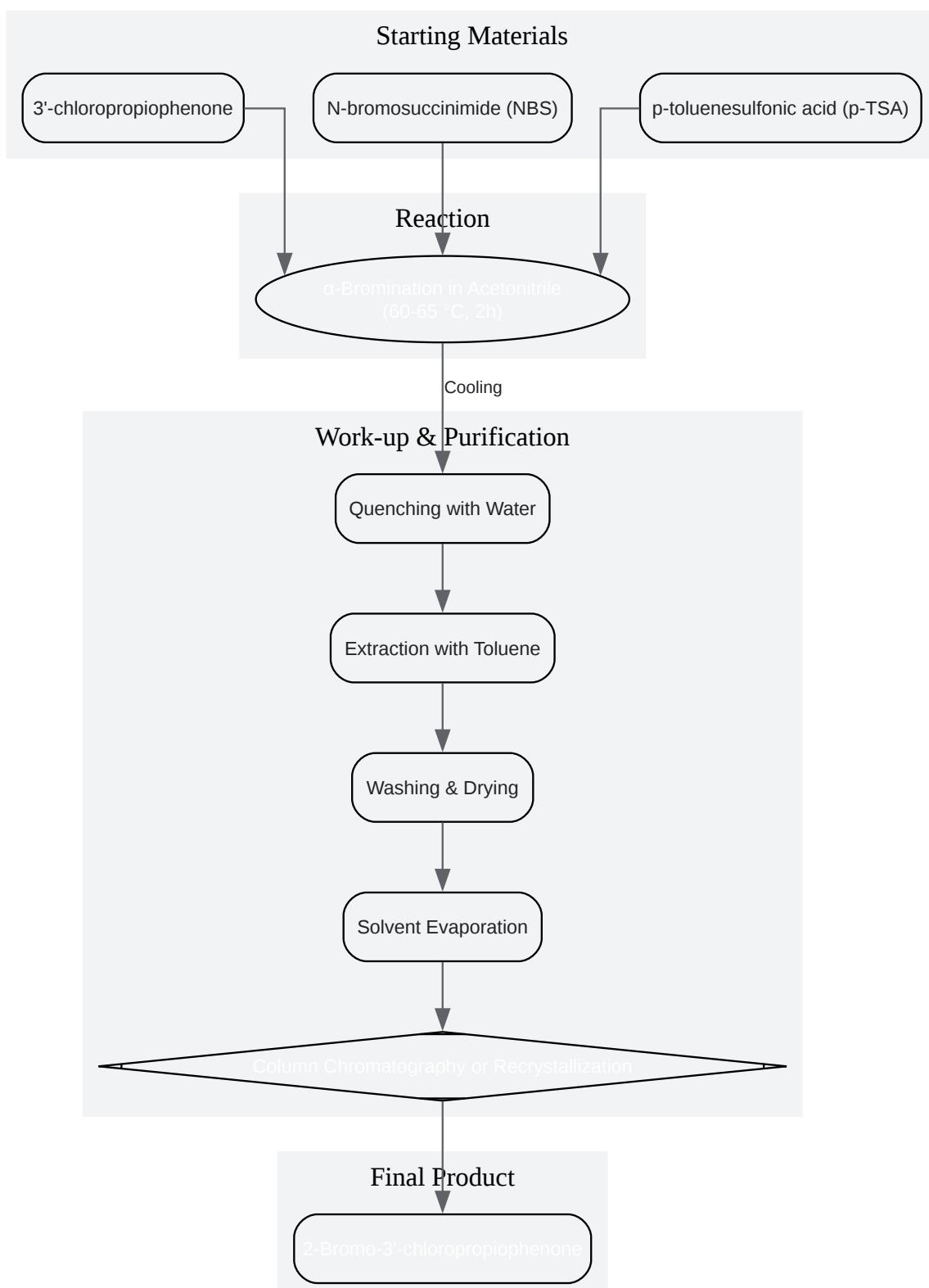
- 3'-chloropropiophenone

- N-bromosuccinimide (NBS)
- p-toluenesulfonic acid monohydrate (p-TSA)
- Acetonitrile
- Water
- Toluene

Procedure:

- To a solution of 3'-chloropropiophenone (1.0 mol) in acetonitrile, add p-toluenesulfonic acid monohydrate (0.1 mol).
- To this mixture, add N-bromosuccinimide (1.1 mol) portion-wise at 20-25 °C.
- Heat the reaction mixture to 60-65 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).^[9]
- After completion, cool the reaction mixture to 20-25 °C.
- Add water and toluene to the reaction mixture and stir for 15 minutes.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude **2-Bromo-3'-chloropropiophenone**.
- The crude product can be further purified by column chromatography or recrystallization.

A visual representation of the synthesis workflow is provided below.

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A generalized workflow for the synthesis and purification of **2-Bromo-3'-chloropropiophenone**.

Spectroscopic Data and Characterization

The structural elucidation of C9H8BrClO isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of **2-Bromo-3'-chloropropiophenone** is expected to show characteristic signals for the aromatic protons, the methine proton at the α -position, and the methyl protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-8.0 ppm. The methine proton (CH-Br) will be a quartet due to coupling with the adjacent methyl group, appearing around 5.3 ppm. The methyl protons will be a doublet, coupling with the methine proton, at approximately 1.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~193 ppm), the aromatic carbons (125-135 ppm), the carbon bearing the bromine atom (~41 ppm), and the methyl carbon (~20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a typical C9H8BrClO isomer will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1700 cm^{-1} . Other characteristic peaks include those for C-H stretching of the aromatic ring (around 3000-3100 cm^{-1}) and the aliphatic chain (around 2850-2950 cm^{-1}), as well as C=C stretching of the aromatic ring (1400-1600 cm^{-1}). The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region (below 800 cm^{-1}).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of C9H8BrClO will show a molecular ion peak (M^+) at m/z 246 and 248, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Common fragmentation patterns involve the loss of Br, Cl, and the cleavage of the side chain.

Biological Activity and Genotoxicity

While primarily utilized as synthetic intermediates, some C9H8BrClO isomers have been investigated for their biological effects. Of particular significance is the documented genotoxicity of **2-Bromo-3'-chloropropiophenone** (BCP), an impurity found in the drug bupropion.

A study published in "Toxicology and Applied Pharmacology" revealed that BCP is mutagenic, clastogenic (causing chromosomal damage), and aneugenic (causing changes in chromosome number).[10] The genotoxicity is mediated through the generation of reactive oxygen species (ROS), which can induce cellular damage.

Genotoxicity Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay):

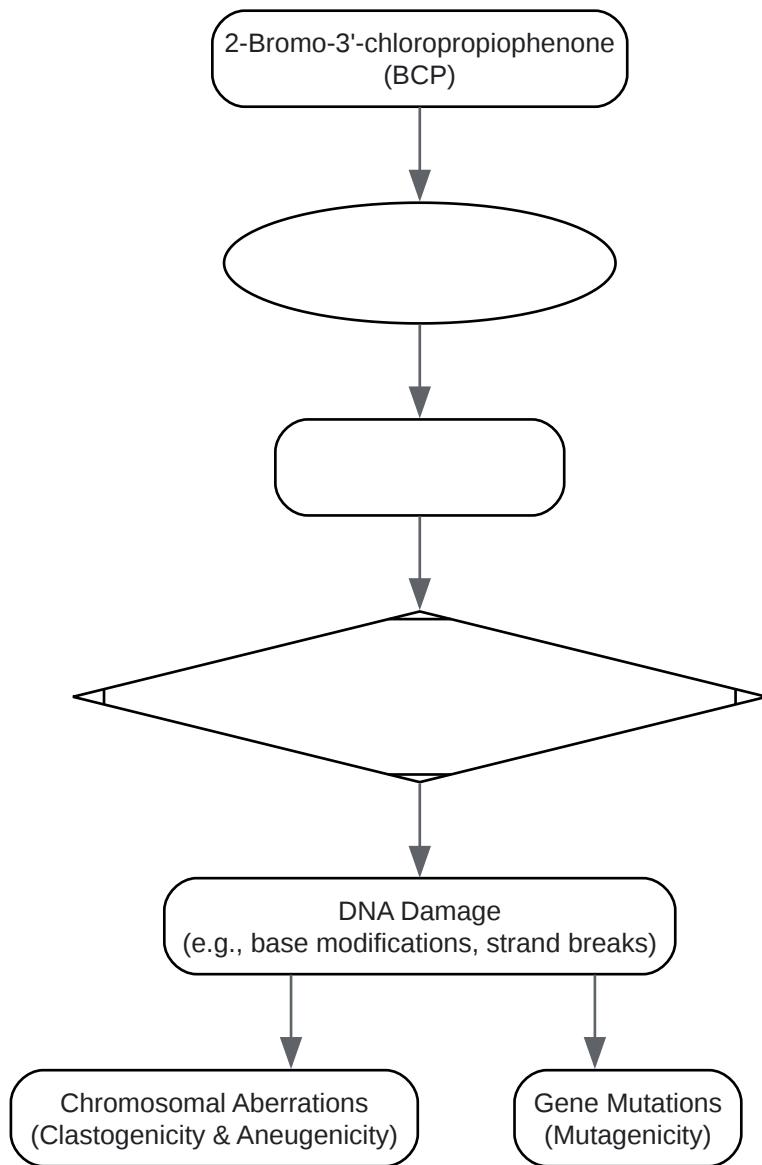
- Principle: This test uses several strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.
- Methodology:
 - Various concentrations of BCP were incubated with *Salmonella* strains TA100 and TA1535, both with and without a metabolic activation system (S9 mix from rat liver).
 - The mixture was plated on minimal glucose agar plates.
 - After incubation, the number of revertant colonies was counted.
- Results: BCP was found to be mutagenic in both TA100 and TA1535 strains, particularly with S9 metabolic activation, indicating that its metabolites are the primary mutagenic agents.[10]

In Vitro Micronucleus Assay:

- Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

- Methodology:
 - Human lymphoblastoid TK6 cells were treated with various concentrations of BCP, with and without S9 activation.
 - The cells were then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
 - The frequency of micronuclei in binucleated cells was scored.
- Results: BCP induced a significant, concentration-dependent increase in the frequency of micronuclei, confirming its clastogenic and aneuploidogenic potential.[10]

The proposed mechanism of BCP-induced genotoxicity involves its metabolic activation, leading to the formation of reactive metabolites that generate ROS. This oxidative stress can then lead to DNA damage, chromosomal aberrations, and mutations.



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Proposed signaling pathway for the genotoxicity of **2-Bromo-3'-chloropropiophenone (BCP)**.

Conclusion

The isomers of C₉H₈BrClO, particularly **2-Bromo-3'-chloropropiophenone**, are of significant interest to the chemical and pharmaceutical industries due to their utility as synthetic building blocks. This guide provides a foundational understanding of their chemical properties, synthesis, and characterization. Furthermore, the documented genotoxicity of **2-Bromo-3'-chloropropiophenone** highlights the importance of thorough toxicological evaluation of synthetic intermediates and impurities in drug development. The detailed protocols and data

presented herein are intended to support further research and development in this area, encouraging both the efficient utilization of these compounds and a comprehensive understanding of their potential biological impact.

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